molecular formula C15H22Cl2N4OS B12730275 4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride CAS No. 94275-65-7

4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride

Cat. No.: B12730275
CAS No.: 94275-65-7
M. Wt: 377.3 g/mol
InChI Key: FNKLBZOEWPSNSE-UHFFFAOYSA-N
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Description

4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a thienyl group, and a pyridazinyl group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the core structures, followed by their assembly and final conversion to the dihydrochloride salt. Common synthetic routes may include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Synthesis of the Thienyl Group: The thienyl group can be introduced via a Grignard reaction or through direct thiolation of a suitable precursor.

    Construction of the Pyridazinyl Group: This can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Assembly of the Final Compound: The morpholine, thienyl, and pyridazinyl groups are then coupled under specific conditions, often involving catalysts and controlled temperatures.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinyl group can be reduced under hydrogenation conditions.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazinyl derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholineethanamine derivatives: Compounds with similar core structures but different substituents.

    Thienyl-pyridazinyl compounds: Molecules that share the thienyl and pyridazinyl groups but differ in other structural aspects.

Uniqueness

The uniqueness of 4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

CAS No.

94275-65-7

Molecular Formula

C15H22Cl2N4OS

Molecular Weight

377.3 g/mol

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)-6-thiophen-3-ylpyridazin-3-amine;dihydrochloride

InChI

InChI=1S/C15H20N4OS.2ClH/c1-12-10-14(13-2-9-21-11-13)17-18-15(12)16-3-4-19-5-7-20-8-6-19;;/h2,9-11H,3-8H2,1H3,(H,16,18);2*1H

InChI Key

FNKLBZOEWPSNSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CSC=C3.Cl.Cl

Origin of Product

United States

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